molecular formula C14H19BrO4 B12536595 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- CAS No. 672922-58-6

2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-

Cat. No.: B12536595
CAS No.: 672922-58-6
M. Wt: 331.20 g/mol
InChI Key: NASCFBBPXZQIPN-UHFFFAOYSA-N
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Description

The compound "2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-" is a tetrahydropyran (THP) derivative with a complex substitution pattern. Its core structure consists of a six-membered oxygen-containing ring (tetrahydro-2H-pyran) substituted at the 2-position with a methoxy group linked to a phenyl ring. The phenyl ring is further substituted with a bromine atom at position 3 and a methoxymethoxy group (-OCH2OCH3) at position 3.

Properties

CAS No.

672922-58-6

Molecular Formula

C14H19BrO4

Molecular Weight

331.20 g/mol

IUPAC Name

2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane

InChI

InChI=1S/C14H19BrO4/c1-16-10-19-13-6-5-11(8-12(13)15)9-18-14-4-2-3-7-17-14/h5-6,8,14H,2-4,7,9-10H2,1H3

InChI Key

NASCFBBPXZQIPN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)COC2CCCCO2)Br

Origin of Product

United States

Preparation Methods

Protection of Phenolic Hydroxyl Groups

The methoxymethoxy (MOM) group is introduced to protect hydroxyl functionalities during synthesis.

Procedure :

  • Starting Material : 3-Bromo-4-hydroxybenzaldehyde.
  • MOM Protection : React with chloromethyl methyl ether (MOM-Cl, 1.2 eq) and diisopropylethylamine (DIPEA, 2.5 eq) in dichloromethane (DCM) at 0°C to room temperature for 12 h.
  • Reduction : Reduce the aldehyde to alcohol using sodium borohydride (NaBH₄, 2 eq) in methanol at 0°C (Yield: 85–90%).

Key Data :

Step Reagents Conditions Yield
MOM Protection MOM-Cl, DIPEA DCM, 0°C → rt, 12 h 92%
Reduction NaBH₄, MeOH 0°C, 2 h 88%

Tetrahydro-2H-pyran Core Synthesis

Cyclization of Diols or Epoxides

The pyran ring is formed via acid-catalyzed cyclization of 1,5-diols or epoxide intermediates.

Procedure :

  • Starting Material : 5-Hydroxypentanal.
  • Cyclization : Treat with catalytic ZnCl₂ (5 mol%) in toluene at 80°C for 6 h.
  • Isolation : Distill under reduced pressure (Yield: 75–80%).

Alternative Method :

  • Vinyl Ether Route : React α,β-unsaturated carbonyl compounds (e.g., acrolein) with vinyl ethers using AlCl₃ as a catalyst.

Etherification of Tetrahydro-2H-pyran with the Aryl Substituent

Mitsunobu Coupling

The benzyl alcohol intermediate is coupled to the pyran core using Mitsunobu conditions.

Procedure :

  • Activation : Combine 3-bromo-4-(methoxymethoxy)benzyl alcohol (1 eq), tetrahydro-2H-pyran-2-ol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in tetrahydrofuran (THF).
  • Reaction : Stir at 0°C → rt for 24 h.
  • Workup : Purify via silica gel chromatography (hexane/ethyl acetate = 4:1) (Yield: 65–70%).

Key Data :

Parameter Value
Catalyst DEAD, PPh₃
Solvent THF
Time 24 h
Yield 68%

Alternative Approaches

Friedel-Crafts Alkylation

Aryl ether formation via Friedel-Crafts reaction using Lewis acid catalysts.

Procedure :

  • Substrate : 3-Bromo-4-(methoxymethoxy)benzyl chloride.
  • Coupling : React with tetrahydro-2H-pyran in the presence of AlCl₃ (1.1 eq) in DCM at 20°C under N₂ for 12 h.
  • Isolation : Quench with HCl, extract with DCM, and concentrate (Yield: 60–65%).

Optimization and Challenges

Protective Group Stability

  • The MOM group is stable under basic and mildly acidic conditions but hydrolyzes in strong acids (e.g., TFA).
  • Mitigation : Use inert atmospheres and avoid prolonged exposure to protic solvents.

Regioselectivity in Coupling

  • Competing O- vs. C-alkylation is minimized by using bulky bases (e.g., DIPEA) and polar aprotic solvents.

Scalable Synthesis

Large-Scale Protocol :

  • Batch Size : 1 mol scale.
  • Etherification : Use flow chemistry to enhance mixing and heat transfer.
  • Yield Improvement : 78–81% by optimizing stoichiometry (alcohol:pyran = 1:1.2).

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂O), 4.30 (m, 1H, pyran-O), 3.50 (s, 3H, OCH₃).
  • MS (ESI) : m/z 331.20 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3), thiourea.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: De-brominated compounds.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H19BrO4
  • Molecular Weight : 331.206 g/mol
  • Structural Features : The compound features a tetrahydro-pyran structure with a bromine atom and a methoxymethoxy group on the phenyl ring, contributing to its chemical reactivity and biological activity.

Scientific Research Applications

  • Chemistry
    • Intermediate in Synthesis : 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of various derivatives that can be tailored for specific chemical properties.
  • Biology
    • Biological Activity : Research indicates that compounds containing pyran structures often exhibit notable biological activities. This compound is being investigated for its potential antimicrobial and anticancer properties. The presence of the bromine atom and methoxymethoxy group may enhance its interaction with biological targets.
  • Medicine
    • Drug Development : The compound's ability to modulate specific molecular pathways makes it a candidate for drug development. Studies are ongoing to explore its efficacy in targeting diseases at the molecular level.
  • Industry
    • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, benefiting from its chemical complexity and reactivity.

Case Studies

  • Anticancer Research : Preliminary studies have shown that derivatives of pyrans exhibit cytotoxic effects against various cancer cell lines. Research focusing on 2H-Pyran has indicated potential pathways through which it may induce apoptosis in cancer cells.
  • Antimicrobial Activity : Investigations into the antimicrobial properties of pyrans have revealed that certain derivatives can inhibit bacterial growth. Ongoing studies aim to evaluate the effectiveness of 2H-Pyran against resistant strains.
  • Synthesis Optimization : Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, enhancing its availability for research purposes.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxymethoxy groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of brominated THP derivatives. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Reference
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- 3-Bromo, 4-methoxymethoxy phenylmethoxy ~356.2 (estimated) Bromine substitution; acid-sensitive methoxymethoxy group
Methyl 2-((2R,4S,6R)-6-(2-(benzyloxy)ethyl)-4-bromo-THP-2-yl)-2-methylpropanoate (7) 4-Bromo, benzyloxyethyl 397.3 (reported) Bromine participates in Stille coupling; THP stability under acidic conditions
2-(3-Bromophenoxy)tetrahydro-2H-pyran 3-Bromophenoxy 231.1 (estimated) Bromine susceptible to nucleophilic substitution (e.g., Suzuki coupling)
2H-Pyran, tetrahydro-2-methoxy- 2-Methoxy 116.2 Acid-cleavable THP ether; used as a protecting group
2H-Pyran-2-one, 5-[3-(cyclobutylmethoxy)-4-methoxyphenyl]tetrahydro-, (5S)- Cyclobutylmethoxy, 4-methoxy 290.2 Lactone ring; hydrolyzes under basic conditions

Key Findings

For example, highlights a brominated THP derivative used in Stille coupling to form C-C bonds.

Methoxymethoxy Group Behavior :
The methoxymethoxy (-OCH2OCH3) group is acid-sensitive and can be cleaved under mild acidic conditions (e.g., aqueous HCl or TFA) to yield a hydroxyl group. This property is critical in protecting strategies during multi-step syntheses .

THP Ring Stability :
The THP ring is generally stable under basic conditions but can undergo acid-catalyzed ring-opening. For instance, reports the synthesis of a 4-bromo-THP derivative using InBr3 and TMSBr at -78°C, demonstrating the ring's stability under strongly acidic, low-temperature conditions .

Physicochemical Properties :

  • Boiling Point and Density : Substituents significantly influence these properties. For example, the cyclobutylmethoxy-substituted THP derivative (MW 290.2) has a predicted boiling point of 459.2°C and density of 1.146 g/cm³ , whereas simpler derivatives like 2-methoxy-THP (MW 116.2) exhibit lower boiling points .
  • Spectral Data : The target compound’s ¹H NMR would feature aromatic protons (δ ~7.3 ppm for bromophenyl), methoxymethoxy protons (δ ~3.5–4.5 ppm), and THP ring protons (δ ~1.1–4.2 ppm), similar to patterns observed in and .

Biological Activity

The compound 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- is part of a diverse class of pyran derivatives known for their significant biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H17BrO3
  • Molecular Weight : 301.18 g/mol
  • InChIKey : ZLYYOOZHFVDXMO-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of 2H-Pyran derivatives have been extensively studied. Key findings related to the compound's activity include:

  • Antitumor Activity :
    • A study on substituted 4-amino-2H-pyran-2-one analogs demonstrated significant tumor cell growth inhibitory activity. The most active analogs exhibited effective ED50 values ranging from 0.059 to 0.090 μM against various human tumor cell lines .
    • Another research highlighted that specific pyran derivatives could inhibit ALK5 receptor autophosphorylation, which is crucial in cancer progression. Compound 8h from a related series showed IC50 values of 25 nM in inhibiting ALK5 activity and significantly reduced tumor growth in xenograft models .
  • Antifungal Activity :
    • Research indicates that certain pyran derivatives possess antifungal properties against pathogenic fungi. For instance, pentyl-2H-pyran-2-one was shown to inhibit the growth of multiple plant pathogenic fungi, suggesting potential agricultural applications .
  • Antibacterial Properties :
    • Pyran-based compounds have also been noted for their antibacterial activities against various strains, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of pyran derivatives often correlates with their structural modifications. The following table summarizes key findings regarding the SAR of selected pyran compounds:

CompoundSubstituentBiological ActivityIC50/ED50 Values
Compound 19PhenylAntitumor0.067 μM
Compound 20StyrylAntitumor0.059 μM
Compound 8hPyridine-4-oxyALK5 Inhibition25 nM
Pentyl-2H-pyran-2-one-AntifungalEffective against multiple fungi

Case Studies

  • Antitumor Efficacy :
    • In a study involving various tumor cell lines, compounds derived from the pyran framework were tested for cytotoxicity. The results indicated that modifications at the 4-position significantly enhanced anticancer activity, particularly compounds with aromatic substituents .
  • Fungal Inhibition :
    • A recent investigation into the antifungal properties of pentyl-2H-pyran-2-one revealed its effectiveness against Peronophythora litchii, a pathogenic fungus affecting lychee crops. The study identified specific mechanisms by which this compound inhibited fungal growth .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for introducing the methoxymethoxy group into tetrahydropyran derivatives?

  • Methodological Answer : The methoxymethoxy (-OCH2OCH3) group is typically introduced via nucleophilic substitution or protective group chemistry. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate phenolic hydroxyl groups, enabling alkylation with methoxymethyl chloride (MOM-Cl) . Retrosynthetic analysis often prioritizes protecting sensitive functionalities (e.g., bromo substituents) early in the synthesis to prevent side reactions .

Q. How can spectroscopic techniques (NMR, GC-MS) resolve structural ambiguities in tetrahydropyran derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the anomeric proton (δ 4.5–5.5 ppm) for the pyran oxygen and splitting patterns from adjacent substituents (e.g., bromine-induced deshielding) .
  • GC-MS : Retention indices and fragmentation patterns (e.g., loss of methoxymethoxy groups as m/z 60–75 fragments) help differentiate regioisomers .
  • 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, critical for verifying substitution patterns .

Q. What safety protocols are essential when handling brominated tetrahydropyran derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation (GHS Category 2A) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., methoxymethyl chloride) .
  • Waste Disposal : Halogenated waste must be segregated and treated by licensed facilities due to bioaccumulation risks .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselective functionalization of the tetrahydropyran ring?

  • Methodological Answer : Discrepancies often arise from steric/electronic effects. For example:

  • Oxidation : Potassium permanganate preferentially oxidizes less hindered C-H bonds, while CrO3 targets electron-rich positions .
  • Substitution : Bromine’s electronegativity directs electrophilic attacks to para positions, but steric bulk (e.g., methoxymethoxy groups) can override this trend. Computational modeling (DFT) aids in predicting reactive sites .

Q. What strategies optimize yield in multi-step syntheses involving acid-sensitive methoxymethoxy groups?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection, as they resist acidic conditions during methoxymethoxy installation .
  • Reaction Solvents : Avoid protic solvents (e.g., H2O) that hydrolyze methoxymethoxy groups. Anhydrous THF or dichloromethane (DCM) is preferred .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during Grignard or organometallic couplings .

Q. How do researchers validate the stereochemical purity of chiral tetrahydropyran derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers, with UV detection at λ = 220–260 nm for aromatic brominated derivatives .
  • Optical Rotation : Compare experimental [α]D values with literature data for known enantiomers .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals. Co-crystallization with chiral auxiliaries (e.g., tartaric acid) may be necessary .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Simulate shifts using software (e.g., ACD/Labs) with solvent corrections (e.g., CDCl3 vs. DMSO-d6) .
  • Dynamic Effects : Conformational averaging (e.g., chair-flipping in tetrahydropyran) broadens signals. Variable-temperature NMR (VT-NMR) identifies dominant conformers .
  • Paramagnetic Impurities : Trace metals (e.g., Fe) from catalysts can deshield nuclei. Chelate with EDTA or filter through celite .

Q. Why do GC-MS retention indices vary across studies for structurally similar derivatives?

  • Methodological Answer :

  • Column Variability : Polar columns (e.g., DB-WAX) vs. non-polar (e.g., DB-5) alter elution orders. Calibrate using n-alkane standards for reproducibility .
  • Temperature Gradients : Faster ramping reduces resolution but increases throughput. Optimize gradients to balance speed and peak separation .

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